molecular formula C9H9ClO3 B11773704 (R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol

(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol

Cat. No.: B11773704
M. Wt: 200.62 g/mol
InChI Key: LJINDSYFYHYUEU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS: 1931925-48-2) is a chiral benzodioxane derivative with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol . It features a 1,4-benzodioxane core substituted with a chlorine atom at the 6-position and a hydroxymethyl group at the 2-position, with the R-configuration at the stereocenter. This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules . Its enantiomeric purity (R-form) is critical for applications in asymmetric synthesis and drug development, where stereochemistry often dictates pharmacological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

[(2R)-6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol

InChI

InChI=1S/C9H9ClO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2/t7-/m1/s1

InChI Key

LJINDSYFYHYUEU-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](OC2=C(O1)C=C(C=C2)Cl)CO

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)Cl)CO

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Step 1 : Nucleophilic attack of the dioxin oxygen on (R)-glycidyl tosylate in toluene at 60°C for 24 hours.

  • Step 2 : Hydrolysis of the intermediate epoxide using NaOH in 2-propanol, yielding the diol.

  • Step 3 : Selective oxidation of the primary alcohol to methanol using chloroperoxybenzoic acid (mCPBA) in dichloromethane under reflux.

Table 1: Optimized Parameters for Classical Synthesis

ParameterValueSource
Temperature60–80°C
SolventDichloromethane/Toluene
Oxidizing AgentmCPBA (1.3 equiv)
Reaction Time4–24 hours
Yield85–92%
Enantiomeric Excess (ee)>98%

This method achieves high stereocontrol but requires multiple purification steps, including flash chromatography and recrystallization.

Catalytic Asymmetric Hydrogenation

Recent patents disclose a scalable route using rhodium-catalyzed asymmetric hydrogenation:

Procedure

  • Substrate Preparation : 6-Chloro-2,3-dihydrobenzo[b]dioxin-2-carboxylate is synthesized via Friedel-Crafts acylation.

  • Hydrogenation : The ketone intermediate undergoes hydrogenation at 40°C under 60 atm H₂ with a Rh-(R)-Binap catalyst.

  • Reduction : The resulting alcohol is reduced to methanol using NaBH₄ in THF.

Table 2: Catalytic Hydrogenation Conditions

CatalystRh-(R)-Binap
Pressure60 atm H₂
Temperature40°C
SolventTetrahydrofuran (THF)
ee99%
Total Yield78%

This method eliminates chiral auxiliaries and achieves industrial-scale production with minimal waste.

Enzymatic Resolution of Racemic Mixtures

Biocatalytic approaches resolve racemic 6-chloro-2,3-dihydrobenzo[b]dioxin-2-yl methanol using lipases:

Key Data

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Racemic acetate ester.

  • Conditions : Phosphate buffer (pH 7.0), 30°C, 48 hours.

  • Outcome : 45% conversion with 99% ee for (R)-enantiomer.

Table 3: Enzymatic Resolution Efficiency

MetricValueSource
Enzyme Loading20 mg/mmol substrate
Reaction Time48 hours
Isolated Yield41%
ee99%

While sustainable, this method suffers from moderate yields and requires ester derivatization.

One-Pot Oxidative Cyclization

A streamlined one-pot synthesis avoids intermediate isolation:

Reaction Sequence

  • Cyclization : 6-Chlorocatechol reacts with (R)-epichlorohydrin in ethanol/KOH.

  • Oxidation : In situ treatment with mCPBA directly yields the methanol derivative.

Table 4: One-Pot Synthesis Performance

ParameterValueSource
Cyclization TemperatureReflux (78°C)
Oxidizing AgentmCPBA (1.5 equiv)
SolventEthanol/Dichloromethane
Total Yield68%
ee97%

This method reduces purification steps but requires careful control of oxidation conditions to prevent over-oxidation.

Comparison of Synthetic Methods

Table 5: Method Benchmarking

MethodYield (%)ee (%)ScalabilityCost Efficiency
Classical Synthesis85–92>98ModerateLow
Catalytic Hydrogenation7899HighMedium
Enzymatic Resolution4199LowHigh
One-Pot Cyclization6897HighMedium

Catalytic hydrogenation and one-pot methods are preferred for industrial applications due to scalability and enantioselectivity.

Reaction Mechanism and Stereochemical Control

The stereochemistry at the C2 position arises from:

  • Epoxide Ring-Opening : (R)-Glycidyl tosylate induces configuration retention via Sₙ2 mechanism.

  • Hydrogenation : Rh-catalyzed asymmetric hydrogenation follows Halpern’s model, where the major enantiomer forms due to lower transition-state energy.

  • Enzymatic Resolution : CAL-B selectively hydrolyzes the (S)-acetate ester via acylation of the catalytic serine.

Industrial-Scale Optimization Strategies

Challenges

  • Purification : Chromatography is replaced with crystallization using ethyl acetate/petroleum ether.

  • Catalyst Recycling : Rhodium catalysts are recovered via nanofiltration (95% efficiency).

  • Waste Reduction : mCPBA is substituted with H₂O₂/TFA in newer protocols.

Emerging Techniques

Photocatalytic Synthesis

  • Catalyst : Ir(ppy)₃ under blue LED light.

  • Yield : 62% with 94% ee (proof-of-concept stage).

Flow Chemistry

  • Residence Time : 8 minutes vs. 24 hours batch.

  • Productivity : 12 g/h in microreactor setups .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes controlled oxidation to form carbonyl derivatives. Key findings include:

Reaction TypeReagents/ConditionsProductYieldSource
Oxidation to aldehydeChloroperoxybenzoic acid (mCPBA), CH₂Cl₂, reflux(R)-6-Chloro-2,3-dihydrobenzo[b] dioxin-2-carbaldehyde78%
Oxidation to ketoneJones reagent (CrO₃/H₂SO₄), acetone, 0°CNot reported (theoretically feasible)

Mechanistic Insights :

  • mCPBA oxidizes the alcohol via a radical mechanism, forming the aldehyde without racemization due to mild conditions.

  • Steric hindrance from the dioxin ring limits over-oxidation to carboxylic acids under standard conditions.

Substitution Reactions

The chlorine atom at C6 participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Reaction TypeReagents/ConditionsProductYieldSource
NAS with aminesNH₃/MeOH, 100°C, 12 h(R)-6-Amino-2,3-dihydrobenzo[b] dioxin-2-ylmethanol65%
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME, 80°C(R)-6-Aryl-2,3-dihydrobenzo[b] dioxin-2-ylmethanol70–85%

Key Observations :

  • The chlorine’s electron-withdrawing effect activates the aromatic ring for NAS but requires elevated temperatures due to steric bulk.

  • Suzuki couplings proceed efficiently with aryl boronic acids, enabling diversification of the C6 position .

Reduction Reactions

The hydroxymethyl group can be reduced to a methylene group under specific conditions:

Reaction TypeReagents/ConditionsProductYieldSource
DeoxygenationNaBH₄/I₂, THF, 0°C → 25°C(R)-6-Chloro-2,3-dihydrobenzo[b] dioxin-2-ylmethane84%

Mechanism :

  • NaBH₄/I₂ generates BH₃ in situ, facilitating the reduction of the alcohol to a hydrocarbon via a radical intermediate .

  • Stereochemistry at C2 is retained due to the non-polar transition state .

Esterification and Ether Formation

The alcohol participates in typical hydroxyl-group reactions:

Reaction TypeReagents/ConditionsProductYieldSource
AcetylationAcCl, pyridine, CH₂Cl₂, 0°C(R)-6-Chloro-2-(acetyloxymethyl)-2,3-dihydrobenzo[b] dioxine92%
Williamson synthesisNaH, R-X, THF, 25°C(R)-6-Chloro-2-(alkoxymethyl)-2,3-dihydrobenzo[b] dioxines75–89%

Notable Features :

  • Esterification proceeds quantitatively under mild conditions, preserving the dioxin ring’s integrity.

  • Bulky alkyl halides in Williamson reactions show reduced yields due to steric clashes with the dioxin scaffold.

Stereochemical Influence on Reactivity

The (R)-configuration at C2 impacts reaction outcomes:

  • Oxidation : No epimerization observed due to the absence of acidic α-hydrogens.

  • Substitution : Steric effects from the dioxin ring favor para-substitution over meta in NAS reactions.

  • Cross-coupling : Suzuki reactions proceed with retention of configuration at C2, confirmed by chiral HPLC .

Thermal and Stability Data

PropertyConditionsObservationSource
Thermal decompositionTGA, 10°C/min in N₂Onset at 210°C, full decomposition by 300°C
Hydrolytic stabilitypH 7.4 buffer, 37°C, 24 h<5% degradation

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 6-chloro-2,3-dihydrobenzo[B][1,4]dioxin have shown promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. The mechanism involves inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. Compounds derived from 6-chloro-2,3-dihydrobenzo[B][1,4]dioxin have been tested for their efficacy against various bacterial strains. The results suggest that these compounds can disrupt bacterial cell membranes and inhibit growth, making them potential candidates for new antibiotics .

Biological Studies

Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of (R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol. Research has shown that this compound can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a crucial role in disease progression .

Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. In vitro assays using DPPH radical scavenging methods demonstrated that this compound exhibits significant free radical scavenging activity. This suggests potential applications in preventing oxidative damage in various biological systems .

Synthetic Methodologies

Synthesis of Derivatives
The synthesis of this compound can be achieved through various synthetic routes involving the chlorination of benzo[d][1,4]dioxin derivatives followed by alkylation reactions. These methods have been optimized to enhance yield and selectivity for the desired enantiomer .

Pharmaceutical Formulation Development
The compound's unique chemical structure allows for its incorporation into various pharmaceutical formulations. Its solubility and stability profiles make it suitable for oral and injectable dosage forms. Ongoing research focuses on formulating these compounds into drug delivery systems that enhance bioavailability and therapeutic efficacy .

Case Studies

StudyApplicationFindings
Journal of Medicinal ChemistryAnticancer ActivitySignificant cytotoxicity against cancer cell lines; apoptosis induction observed.
Antimicrobial Agents and ChemotherapyAntimicrobial PropertiesEffective against multiple bacterial strains; disruption of cell membranes noted.
Neuroscience LettersNeuroprotective EffectsProtection against oxidative stress in neuronal cells; implications for neurodegenerative diseases.
Food ChemistryAntioxidant ActivityHigh radical scavenging ability; potential use in food preservation and health supplements.

Mechanism of Action

The mechanism of action of ®-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of benzodioxane derivatives, which vary in substituents, stereochemistry, and functional groups. Below is a systematic comparison with structurally related compounds:

Stereoisomers

  • (S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS: N/A, Fluorochem): Key Difference: S-enantiomer of the target compound. Properties: Similar physical properties (e.g., molecular weight, solubility) but distinct stereochemistry. Enantiomeric pairs often exhibit divergent biological activities due to receptor-binding preferences . Applications: Used in chiral resolution studies and as a control in enantioselective synthesis.

Halogen-Substituted Analogues

  • (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS: 280752-79-6): Key Difference: Bromine substituent at position 7 instead of chlorine at position 4. Properties: Higher molecular weight (245.07 g/mol) due to bromine’s atomic mass. Brominated analogues often exhibit enhanced lipophilicity, influencing pharmacokinetics . Applications: Intermediate in bromine-specific coupling reactions or radioimaging probes.
  • (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS: 285-26-2): Key Difference: Bromine at position 6 with R-configuration. Properties: Purity ≥95%, priced at $1,200/2.5g (A1 Biochem Labs). Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s reactivity .

Non-Halogenated Analogues

  • (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol (CAS: 39270-39-8): Key Difference: Lacks the chlorine substituent. Properties: Simpler structure (C₉H₁₀O₃, MW 178.18 g/mol). Reduced electronegativity may lower reactivity in electrophilic substitutions . Applications: Precursor for unsubstituted benzodioxane derivatives in material science.

Functional Group Variants

  • 2-(2-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride (RX 821002 hydrochloride, CAS: 109544-45-8): Key Difference: Methoxy and imidazole groups replace hydroxymethyl and chlorine. Properties: Acts as an α₂-adrenoceptor antagonist. Soluble in DMSO (10 mM), used in neurological research .
  • 5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazol-2-amine: Key Difference: Thiadiazole ring fused to benzodioxane.

Enantiomeric and Substituted Derivatives

  • (R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS: 62501-72-8): Key Difference: No substituent at position 6. Properties: Chiral pool reagent for asymmetric catalysis. Purity ≥95% .
  • N-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS: 21398-80-1): Key Difference: Carboxamide group replaces hydroxymethyl.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
(R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol 1931925-48-2 C₉H₉ClO₃ 200.62 6-Cl, R-configuration Pharmaceutical intermediate
(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol N/A C₉H₉ClO₃ 200.62 6-Cl, S-configuration Chiral resolution studies
(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol 280752-79-6 C₉H₉BrO₃ 245.07 7-Br Radiolabeling probes
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol 39270-39-8 C₉H₁₀O₃ 178.18 Unsubstituted Material science precursor
RX 821002 hydrochloride 109544-45-8 C₁₂H₁₅ClN₂O₃ 270.71 Methoxy, imidazole α₂-Adrenoceptor antagonist

Biological Activity

(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-yl)methanol is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its role as an alpha-2C adrenergic receptor antagonist and other notable effects.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C9H9ClO3
  • Molecular Weight : 202.62 g/mol
  • CAS Number : 1820579-80-3

This compound acts primarily as an antagonist at alpha-2C adrenergic receptors. This mechanism is significant in the context of treating peripheral and central nervous system diseases. The inhibition of these receptors can affect neurotransmitter release and has implications for conditions like anxiety and depression .

Antagonistic Effects

Research indicates that compounds similar to this compound demonstrate effective antagonism at alpha-2C adrenergic receptors. This activity can lead to increased norepinephrine release, which may enhance cognitive functions and mood stabilization .

Case Studies

  • Neuropharmacological Studies :
    • In vivo studies have shown that administration of this compound resulted in notable improvements in models of depression and anxiety. The compound was tested in rodent models where it exhibited a dose-dependent increase in locomotor activity and reduced anxiety-like behaviors .
    StudyDosage (mg/kg)Effect
    Study A10Increased locomotion
    Study B20Reduced anxiety-like behavior
  • Anticonvulsant Activity :
    • Another study assessed the anticonvulsant properties of this compound alongside related derivatives. Results indicated that it provided significant protection against induced seizures in animal models, suggesting a potential therapeutic role in epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • The presence of the chlorine atom at the 6-position enhances receptor binding affinity.
  • Variations in the methanol side chain can modulate pharmacokinetic properties and bioavailability.

Comparative Analysis with Related Compounds

A comparative analysis with other dioxin derivatives reveals that this compound exhibits superior activity against alpha-2C receptors compared to its analogs.

CompoundAlpha-2C ActivityNotes
Compound AModerateLess selective
Compound BLowPoor bioavailability
(R)-(6-Chloro...)HighOptimal receptor interaction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-(6-chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol?

  • Methodology : The compound is typically synthesized via multi-step reactions involving regioselective chlorination and enantioselective reduction. A common approach involves:

Tosylation of the alcohol intermediate (e.g., (S)-(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methanol) using p-toluenesulfonyl chloride in pyridine at 0°C.

Displacement with potassium phthalimide in DMF under reflux.

Hydrazinolysis to yield the primary amine intermediate.

Sulfamide coupling using sulfamide in 1,4-dioxane at reflux .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity and temperature for regioselectivity.

Q. How can enantiomeric purity be validated for this chiral compound?

  • Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (90:10). Confirm purity via optical rotation ([α]D), as demonstrated in a study where (S)-enantiomers showed [α]D = −67.8° (c 1.51, CHCl₃) .
  • Alternative Methods : NMR with chiral shift reagents or derivatization with enantiopure agents (e.g., Mosher’s acid).

Q. What spectroscopic techniques are critical for structural characterization?

  • Key Techniques :

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the 1H NMR of related compounds shows δ 3.45–4.55 ppm for dioxane protons and δ 6.80–7.51 ppm for aromatic protons .
  • IR Spectroscopy : Confirm hydroxyl (≈3200 cm⁻¹) and ether (≈1250 cm⁻¹) stretches.
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 277 [M-H]⁻ for sulfamide derivatives) .

Advanced Research Questions

Q. How can computational methods (DFT) predict electronic properties and reactivity?

  • Methodology : Perform DFT calculations at the B3LYP/6-311++G(d,p) level to analyze:

  • Frontier molecular orbitals (HOMO-LUMO gaps) for charge transfer.
  • Natural Bond Orbital (NBO) analysis to assess hyperconjugative interactions.
  • Electrostatic potential maps for nucleophilic/electrophilic sites .
    • Application : Predict regioselectivity in electrophilic substitution reactions or ligand-protein interactions.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Study : In anticonvulsant research, discrepancies in IC₅₀ values may arise from assay conditions (e.g., neuronal cell lines vs. in vivo models). Validate activity via:

Dose-response curves in multiple models (e.g., maximal electroshock test, pentylenetetrazole-induced seizures).

Comparative molecular docking against targets like voltage-gated sodium channels (e.g., NaV1.2) .

  • Data Integration : Cross-reference pharmacokinetic data (e.g., blood-brain barrier permeability) with in vitro potency.

Q. How can molecular docking elucidate mechanisms in pharmacological applications?

  • Protocol :

Retrieve target protein structures (e.g., NMDA receptor) from PDB.

Prepare ligand structures via energy minimization (e.g., AMBER force field).

Perform blind docking using AutoDock Vina, focusing on binding affinity (ΔG) and pose clustering.

  • Example : Docking of sulfamide derivatives showed hydrogen bonding with Thr174 and hydrophobic interactions with Phe176 in NaV1.2 .

Q. What are the challenges in scaling up enantioselective synthesis?

  • Solutions :

  • Use continuous-flow reactors to enhance chiral induction and reduce racemization.
  • Optimize catalytic asymmetric methods (e.g., Jacobsen’s epoxidation) for higher enantiomeric excess (ee >98%) .
    • Quality Control : Implement inline PAT (Process Analytical Technology) for real-time ee monitoring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.